(4-Sulfamoylphenyl)urea can be synthesized through various methods. A common approach involves reacting 4-aminobenzenesulfonamide (sulfanilamide) with potassium cyanate in acidic conditions []. Alternatively, it can be obtained by reacting 4-isothiocyanatobenzenesulfonamide with ammonia []. The specific reaction conditions, such as temperature, solvent, and catalysts, can be modified to optimize yield and purity.
Molecular Structure Analysis
(4-Sulfamoylphenyl)urea exhibits a planar structure with the urea group directly attached to the benzene ring []. This planarity is attributed to the resonance stabilization between the lone pair of electrons on the nitrogen atom of the urea moiety and the aromatic ring. The presence of the electron-withdrawing sulfamoyl group (-SO2NH2) at the para position of the benzene ring significantly influences the electron density distribution within the molecule, impacting its chemical reactivity and interactions with biological targets.
Chemical Reactions Analysis
Carbonic Anhydrase Inhibition
(4-Sulfamoylphenyl)urea derivatives have demonstrated potent inhibitory activity against various isoforms of human carbonic anhydrase (hCA) [, , , ]. This enzyme is involved in several physiological processes, including pH regulation, ion transport, and fluid secretion. Inhibition of specific hCA isoforms, such as hCA IX and XII, has emerged as a promising strategy for developing novel anticancer agents.
For instance, sulfocoumarin-indazole-3-carboxamide hybrids incorporating the (4-Sulfamoylphenyl)urea moiety exhibited selective inhibition towards tumor-associated hCA IX and XII isoforms with minimal inhibition of off-target hCA I and II isoforms []. Similarly, 4-sulfamoylphenyl/sulfocoumarin benzamides displayed selective inhibition of hCA II in the nanomolar range, highlighting their potential for treating glaucoma and other hCA II-related disorders [].
Cyclin-Dependent Kinase Inhibition
In the quest for novel pancreatic ductal adenocarcinoma (PDAC) therapies, (4-Sulfamoylphenyl)pyrrolo[2,3-d]pyrimidine derivatives have demonstrated potent inhibitory activity against CDK9, a cyclin-dependent kinase involved in cell cycle regulation []. Inhibition of CDK9 effectively suppressed the proliferation of various human pancreatic cancer cell lines. Notably, compound 2g, a potent derivative, exhibited anti-proliferative effects by inhibiting Rb phosphorylation and inducing apoptosis through the downregulation of CDK9 downstream proteins Mcl-1 and c-Myc in MIA PaCa-2 cells [].
Leucyl-tRNA Synthetase Inhibition
(4-Sulfamoylphenyl)thioureas have emerged as a new class of inhibitors against Trypanosoma brucei leucyl-tRNA synthetase (TbLeuRS), an enzyme crucial for protein synthesis in the parasite responsible for human African trypanosomiasis []. Optimization of substituents on the (4-Sulfamoylphenyl)thiourea scaffold led to a significant increase in inhibitory activity, with compound 59 exhibiting an IC50 value of 1.1 μM []. This discovery paves the way for developing novel therapeutics against this neglected tropical disease.
Applications
Beyond enzyme inhibition, (4-Sulfamoylphenyl)urea derivatives have shown promise in other areas:* Anticancer activity: 1H-indole-2,3-dione 3-[N-(4-sulfamoylphenyl)thiosemicarbazone] derivatives exhibited antiproliferative effects on HeLa cells, highlighting their potential as anticancer agents [].* Antiulcer activity: Disubstituted alkyl 4-(substituted)-2,6-dimethyl-1-((4-oxo-3-(4-sulfamoylphenyl)-2-thioxo-3,4-dihydroquinazolin-1(2H)-yl)methyl)-1,4-dihydropyridine-3,5 dicarboxylates, incorporating the (4-Sulfamoylphenyl)urea moiety, displayed promising antiulcer activity comparable to ranitidine [].
Related Compounds
1,3-Di(4-sulfamoylphenyl)triazene
Compound Description: 1,3-Di(4-sulfamoylphenyl)triazene is a transplacental mutagen formed from the reaction of sulfanilamide and sodium nitrite. [, ] It has been shown to induce lymphoreticular neoplasms in mice offspring when administered orally to pregnant mice. [] Furthermore, it produced malformations, including cleft palate and exencephalus, when administered intraperitoneally. []
Relevance: 1,3-Di(4-sulfamoylphenyl)triazene is formed by the diazotization of two molecules of sulfanilamide, which shares the core 4-sulfamoylphenyl structure with (4-Sulfamoylphenyl)urea. [, ]
2-Cyano-N-(4-sulfamoylphenyl)acetamide
Compound Description: 2-Cyano-N-(4-sulfamoylphenyl)acetamide is a versatile building block in synthesizing various polyfunctionalized heterocyclic compounds. []
Relevance: This compound shares the central 4-sulfamoylphenyl moiety with (4-Sulfamoylphenyl)urea, indicating a direct structural relationship. []
3-Chloro-N-(4-sulfamoylphenyl)propanamide
Compound Description: 3-Chloro-N-(4-sulfamoylphenyl)propanamide is a compound studied for its crystal structure and hydrogen bonding properties. []
Relevance: This compound is structurally similar to (4-Sulfamoylphenyl)urea, sharing the core 4-sulfamoylphenyl group with an attached propanamide chain instead of a urea group. []
2-Chloro-N-(4-sulfamoylphenyl)acetamide
Compound Description: Similar to 3-Chloro-N-(4-sulfamoylphenyl)propanamide, 2-Chloro-N-(4-sulfamoylphenyl)acetamide has also been studied for its crystal structure and hydrogen bonding characteristics. []
Relevance: This compound shares the 4-sulfamoylphenyl core structure with (4-Sulfamoylphenyl)urea, differing only in the attached acetamide group instead of urea. []
Compound Description: This novel compound has been synthesized and screened for potential anti-tubercular activity. []
Relevance: 3-Hydrazino-3-oxo-N-(4-sulfamoylphenyl)propanamide exhibits a direct structural connection to (4-Sulfamoylphenyl)urea through the shared 4-sulfamoylphenyl group, further modified with a propanamide hydrazide side chain. []
N-(4-sulfamoylphenyl)acetamide
Compound Description: This compound has been investigated for its crystal structure, revealing insights into its molecular conformation and hydrogen bonding patterns within the crystal lattice. []
Relevance: This compound exhibits a direct structural relationship with (4-Sulfamoylphenyl)urea, sharing the central 4-sulfamoylphenyl unit but lacking the urea moiety. []
N-((4-Sulfamoylphenyl)carbamothioyl) Amides
Compound Description: This series of structurally diverse compounds acts as carbonic anhydrase inhibitors, showing efficacy against both human and mycobacterial isoforms. [, ]
Relevance: These compounds share the 4-sulfamoylphenyl core with (4-Sulfamoylphenyl)urea, emphasizing the importance of this structural motif in biological activity. [, ] They differ by having a thioamide group linked to the phenyl ring and a variable amide substituent.
4-Sulfamoylphenyl/Sulfocoumarin Carboxamides
Compound Description: These compounds are potent and selective human carbonic anhydrase inhibitors (hCAIs). [] They are effective against various hCA isoforms, including the cytosolic hCA I and II and the transmembrane isozymes hCA IV, IX, and XII. []
Relevance: This class of compounds includes a 4-sulfamoylphenyl group within its structure, directly linking them to (4-Sulfamoylphenyl)urea. [] The presence of this common structural feature highlights the importance of the 4-sulfamoylphenyl moiety in interacting with carbonic anhydrase enzymes. []
Compound Description: These hybrids have been designed as selective inhibitors for tumor-associated carbonic anhydrase isozymes IX and XII. [] These compounds function as "prodrugs," releasing the active CA inhibitor upon hydrolysis. []
Relevance: This group of compounds incorporates the 4-sulfamoylphenyl group as a key structural element, showcasing its significance in designing selective carbonic anhydrase inhibitors. [] The structural similarity to (4-Sulfamoylphenyl)urea underlines the relevance of this motif in medicinal chemistry. []
Compound Description: This compound is a membrane-impermeant, isoform-selective carbonic anhydrase inhibitor. [] Its crystal structure when bound to human carbonic anhydrase II (hCA II) reveals that the pyridinium ring substitution plays a crucial role in determining the inhibitor's conformation within the enzyme's active site, influencing its binding affinity. []
Relevance: This compound features the 4-sulfamoylphenyl moiety present in (4-Sulfamoylphenyl)urea, emphasizing the importance of this group in designing CAIs. [] Understanding the structure-activity relationship of this related compound provides valuable insights into developing novel sulfonamide CAIs with improved selectivity profiles. []
4-Sulfamoylphenyl-ω-aminoalkyl Ethers
Compound Description: These ethers exhibit potent carbonic anhydrase inhibitory action and have shown promising antiglaucoma effects. [] Many compounds within this series are highly effective, low nanomolar inhibitors of CA isoforms hCA I, II, IX, and XII. [] Some exhibit isoform-selective inhibition. []
Relevance: These compounds share the 4-sulfamoylphenyl structural motif with (4-Sulfamoylphenyl)urea. [] The inclusion of this common group emphasizes its potential in developing therapeutic agents targeting carbonic anhydrase, particularly for glaucoma treatment. []
Compound Description: These derivatives have demonstrated anticancer activities, showing efficacy against HeLa cells derived from human cervix carcinoma. [] These compounds induce cell death through various mechanisms, with the bromine-substituted derivative exhibiting the most potent antiproliferative activity among the tested compounds. []
Relevance: These derivatives incorporate the 4-sulfamoylphenyl group, directly connecting them to (4-Sulfamoylphenyl)urea. [] This structural similarity highlights the potential of this scaffold in developing novel anticancer agents. []
Compound Description: Designed as CDK inhibitors, this series exhibits potent inhibitory activity against CDK9 and significant anti-proliferative activity against various human pancreatic cancer cell lines. [] Notably, these compounds suppress cell proliferation by blocking Rb phosphorylation and induce apoptosis by downregulating CDK9 downstream proteins Mcl-1 and c-Myc in MIA PaCa-2 cells. []
Relevance: This group of compounds incorporates the 4-sulfamoylphenyl group, highlighting its significance in medicinal chemistry and its potential in targeting CDK9 for pancreatic cancer treatment. [] The structural similarity to (4-Sulfamoylphenyl)urea emphasizes the versatility of this motif in designing bioactive molecules. []
Compound Description: This compound has been synthesized and identified as a potential COX-2 inhibitor. []
Relevance: This compound contains the 4-sulfamoylphenyl moiety, similar to (4-Sulfamoylphenyl)urea. [] This shared structural feature suggests potential applications in inflammation and pain management due to its COX-2 inhibitory activity. []
Compound Description: This compound was synthesized and its structure was confirmed by spectroscopic methods including IR, 1H-NMR, 13C-NMR, and mass spectrometry. []
Relevance: The compound features a 4-sulfamoylphenyl group, linking it to (4-Sulfamoylphenyl)urea. [] Although the specific biological activity of this compound hasn't been detailed in the provided abstract, its structural similarity suggests it might possess similar biological properties or act as a valuable building block for synthesizing other bioactive molecules. []
Disubstituted alkyl 4-(substituted)-2,6-dimethyl-1-((4-oxo-3-(4-sulfamoylphenyl)-2-thioxo-3,4-dihydroquinazolin-1(2 H )-yl) methyl)-1,4-dihydropyridine-3,5 dicarboxylate
Compound Description: This series of compounds was synthesized and evaluated for antiulcer activity. [] The presence of methoxy and nitro groups on the dihydropyridine ring was found to enhance antiulcer activity. []
Relevance: These compounds feature the 4-sulfamoylphenyl group, establishing a structural connection to (4-Sulfamoylphenyl)urea. [] This shared moiety, alongside the 1,4-dihydropyridine ring system known for its pharmacological properties, suggests that these compounds might offer a promising direction for developing novel antiulcer agents. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.